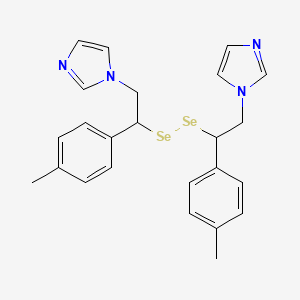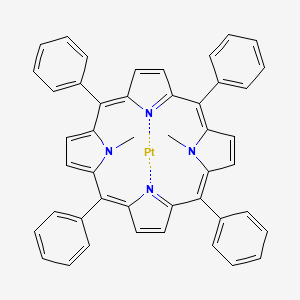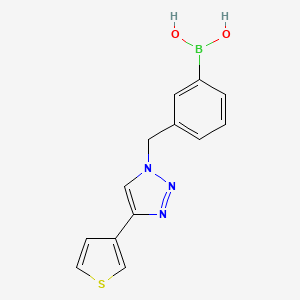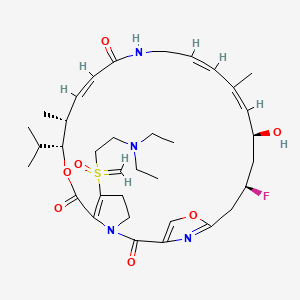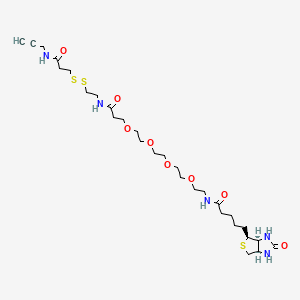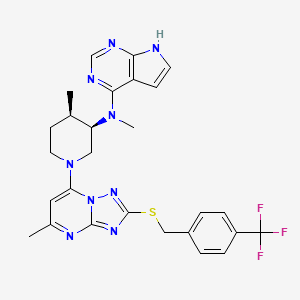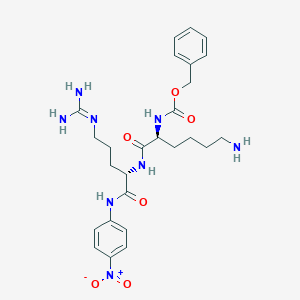
Cbz-Lys-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-Lys-Arg-pNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The protecting groups used include carbobenzoxy (Cbz) for lysine and arginine, and p-nitroanilide (pNA) for the terminal group .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Lys-Arg-pNA undergoes hydrolysis reactions catalyzed by trypsin-like serine proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Tris-HCl buffer and the enzyme trypsin .
Major Products Formed
The primary product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate. This release is used as an indicator of protease activity .
Aplicaciones Científicas De Investigación
Cbz-Lys-Arg-pNA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.
Biology: It is used in protein interaction studies and functional analysis of proteases.
Medicine: The compound is employed in diagnostic assays to measure protease activity in biological samples.
Industry: It is used in the development of protease inhibitors and other therapeutic agents.
Mecanismo De Acción
Cbz-Lys-Arg-pNA acts as a substrate for trypsin-like serine proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond between lysine and arginine, releasing p-nitroaniline. This reaction is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Lys-SBzl: Another substrate for trypsin-like proteases, differing in the terminal group.
D-Val-Leu-Arg-pNA: A similar peptide substrate with different amino acid sequence.
Uniqueness
Cbz-Lys-Arg-pNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for easy detection and quantification of protease activity. This makes it a valuable tool in biochemical research and diagnostic applications .
Propiedades
Fórmula molecular |
C26H36N8O6 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N8O6/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
Clave InChI |
GSXIDHCDZTUNBT-VXKWHMMOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
